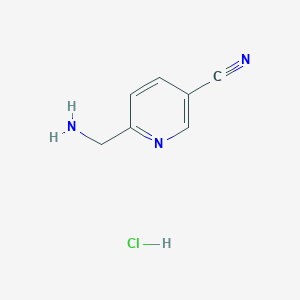
6-(Aminomethyl)pyridine-3-carbonitrile hydrochloride
Cat. No. B3034515
Key on ui cas rn:
182159-63-3
M. Wt: 169.61 g/mol
InChI Key: BDRYBZCJKAVMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06664255B1
Procedure details


2-Aminomethyl-5-cyanopyridine hydrochloride (EX-58A) was prepared by the deprotection with 4N HCl Dioxane of the intermediate 2-{N,N-bis-(tert-butoxycarbonyl)aminomethyl}-5-cyanopyridine used to prepare 2-aminomethyl-5-carbobenzyloxyamidinopyridine dihydrogen chloride salt in Example 56: 1H NMR (400 MHz, DMSO) d 9.04 (s, 1H), 8.64 (br s, 2H), 8.34 (m, 1H), 7.69 (m, 1H), 4.25 (s, 2H); HRMS (EI) calcd for C7H8N3 134.0718, found 134.0699.

Name
2-{N,N-bis-(tert-butoxycarbonyl)aminomethyl}-5-cyanopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
2-aminomethyl-5-carbobenzyloxyamidinopyridine dihydrogen chloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
C7H8N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
O1CCOCC1.[ClH:7].C(OC([N:15]([CH2:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]#[N:31])=[CH:26][N:25]=1)C(OC(C)(C)C)=O)=O)(C)(C)C>>[ClH:7].[NH2:15][CH2:23][C:24]1[CH:29]=[CH:28][C:27]([C:30]#[N:31])=[CH:26][N:25]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1.Cl
|
|
Name
|
2-{N,N-bis-(tert-butoxycarbonyl)aminomethyl}-5-cyanopyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N(C(=O)OC(C)(C)C)CC1=NC=C(C=C1)C#N
|
Step Two
[Compound]
|
Name
|
2-aminomethyl-5-carbobenzyloxyamidinopyridine dihydrogen chloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
C7H8N3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCC1=NC=C(C=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
